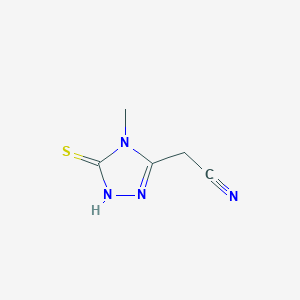

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-9-4(2-3-6)7-8-5(9)10/h2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCRMZYIXZYCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352490 | |

| Record name | 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59682-60-9 | |

| Record name | 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Cyclization of Hydrazinecarbothioamides

The most common route involves the dehydrative cyclization of hydrazinecarbothioamides under basic conditions. Hydrazinecarbothioamides are prepared by reacting hydrazides with isothiocyanates. The cyclization step often uses sodium hydroxide, potassium hydroxide, or other bases to induce ring closure, resulting in 1,2,4-triazole-3-thiones, which tautomerize to the mercapto form.

Hydrazinolysis and Subsequent Cyclization

Starting from esters or acyl derivatives, hydrazinolysis produces hydrazides, which then react with carbon disulfide (CS2) or isothiocyanates to form thiosemicarbazides or hydrazinecarbothioamides. These intermediates undergo cyclization in basic media to form the mercapto-1,2,4-triazole core.

Use of Carbon Disulfide and Hydrazine Hydrate

Hydrazide derivatives react with carbon disulfide in alcoholic potassium hydroxide to form potassium hydrazinecarbodithioate salts. These salts, upon refluxing with hydrazine hydrate, cyclize to form 1,2,4-triazole-3-thiones.

- This method provides good yields (80–85%) and is useful for synthesizing substituted mercapto-triazoles.

Specific Preparation Methods for 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

While direct literature specifically naming this compound is limited, preparation methods can be inferred from closely related compounds and general synthetic routes for mercapto-1,2,4-triazoles with methyl substituents and acetonitrile side chains.

Synthesis via Hydrazinecarbothioamide Intermediate

A plausible synthetic pathway involves:

Preparation of hydrazinecarbothioamide intermediate : Starting from 4-methyl-substituted hydrazides, react with carbon disulfide or suitable isothiocyanates to obtain hydrazinecarbothioamides.

Cyclization under basic conditions : Treat the hydrazinecarbothioamide with a base such as potassium hydroxide or sodium hydroxide to induce ring closure, forming the 1,2,4-triazole-3-thione ring.

Introduction of the acetonitrile side chain : The acetonitrile group can be introduced either before cyclization (e.g., via alkylation of hydrazide precursors with bromoacetonitrile) or after ring formation by nucleophilic substitution at the 3-position.

This approach aligns with the classical methods described for similar compounds.

Alternative Routes Using Substituted Hydrazides and Alkylation

Alkylation of 5-mercapto-4-methyl-1,2,4-triazole with haloacetonitriles under basic conditions can yield this compound.

This method involves the nucleophilic attack of the mercapto group on the haloacetonitrile, forming the desired thioether linkage.

Data Table: Summary of Preparation Methods and Yields

| Method | Starting Materials | Key Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|---|

| Dehydrative cyclization of hydrazinecarbothioamides | Acylhydrazides + isothiocyanates | KOH or NaOH, reflux | 70–86 | Classical, widely used for mercapto-triazoles |

| Hydrazinolysis + CS2 + cyclization | Esters or acyl derivatives + hydrazine + CS2 | Basic media, reflux | 52–88 | Stepwise synthesis with good yields |

| Potassium hydrazinecarbodithioate salts + hydrazine hydrate | Hydrazides + CS2 + KOH + hydrazine hydrate | Reflux in alcoholic solution | 80–85 | Efficient for substituted triazole-thiones |

| Alkylation of mercapto-triazole | 5-mercapto-4-methyl-1,2,4-triazole + haloacetonitrile | Basic media, nucleophilic substitution | Variable | Direct introduction of acetonitrile side chain |

Research Findings and Notes

Mercapto-1,2,4-triazoles, including derivatives like this compound, exhibit tautomerism between thione and thiol forms, which can influence their reactivity during synthesis and biological activity.

The choice of base and solvent critically affects the cyclization efficiency and yield. Potassium hydroxide in ethanol or aqueous media is commonly preferred.

Alkylation reactions to introduce the acetonitrile moiety must be carefully controlled to avoid side reactions such as over-alkylation or polymerization.

Purification typically involves recrystallization or chromatographic techniques to isolate the pure mercapto-triazole derivative.

Patents and synthetic literature emphasize the importance of controlling reaction temperature and time to optimize yields and purity.

The preparation of this compound primarily relies on classical synthetic routes used for mercapto-1,2,4-triazoles. These include the cyclization of hydrazinecarbothioamide intermediates under basic conditions and the subsequent or concurrent introduction of the acetonitrile side chain via alkylation. The methods deliver good yields and allow for structural modifications to optimize biological activity.

This synthesis area remains active, with ongoing research focusing on improving yields, selectivity, and scalability for pharmaceutical and agrochemical applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to primary amines.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Primary amines.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile has shown promise in medicinal chemistry due to its potential as an antimicrobial agent. Research indicates that compounds containing triazole rings exhibit significant antifungal and antibacterial activities. The mercapto group may enhance these activities by facilitating interactions with biological targets.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of triazole compounds showed notable inhibition against various pathogenic microorganisms. The incorporation of the mercapto group was found to be crucial for enhancing the efficacy of these compounds against resistant strains of bacteria .

Agricultural Applications

The compound's properties make it useful in agricultural chemistry, particularly as a fungicide or herbicide. Triazole derivatives are known for their ability to inhibit fungal growth, making them valuable in crop protection.

Case Study: Fungicidal Properties

Research has indicated that triazole-based compounds can effectively control fungal diseases in crops such as wheat and barley. The application of this compound has been explored for its potential to enhance crop yield by reducing disease incidence .

Materials Science

In materials science, this compound can be utilized in synthesizing novel materials with specific properties. Its ability to form coordination complexes with metals opens avenues for developing catalysts and sensors.

Case Study: Coordination Chemistry

Studies have shown that triazole-containing compounds can form stable complexes with transition metals, which are useful in catalysis. The synthesis of metal-organic frameworks (MOFs) incorporating this compound has been investigated for applications in gas storage and separation technologies .

Summary of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against resistant strains | Development of new antibiotics |

| Agricultural Chemistry | Effective fungicide for crops | Improved crop yields |

| Materials Science | Formation of metal complexes | Advancements in catalysis and sensor technology |

Mecanismo De Acción

The mechanism of action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with biological molecules through its thiol and nitrile groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogues include:

Structural Insights :

- The mercapto group in the target compound distinguishes it from analogues with thioether (-S-) or alkoxy substituents, enabling disulfide bond formation and metal coordination .

- Aromatic substituents (e.g., phenyl, pyridinyl) in analogues like 5o increase molecular weight and melting points due to π-π stacking interactions .

- Methoxy groups in methoxyphenyl derivatives enhance solubility in organic solvents but reduce electrophilicity compared to acetonitrile .

Key Differences :

- The target compound’s synthesis involves a Schiff base intermediate , introducing complexity compared to direct alkylation in methoxyphenyl analogues .

- Reaction time : Methoxyphenyl derivatives are synthesized rapidly (20 minutes vs. 4–6 hours for Schiff base formation) .

Physicochemical Properties

Notable Trends:

- Aromatic substituents (e.g., pyridinyl in 5o) elevate melting points due to crystallinity .

- The mercapto group in the target compound necessitates inert storage conditions to prevent oxidation .

Mechanistic Insights :

- The mercapto group enables thiol-disulfide exchange, relevant in antioxidant applications, whereas methoxy groups favor hydrophobic interactions in drug design .

Actividad Biológica

2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile (CAS Number: 59682-60-9) is a compound that belongs to the class of mercapto-triazoles. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C₅H₆N₄S, with a molecular weight of 154.19 g/mol. The compound features a triazole ring which is known for its ability to interact with biological targets effectively.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties against various pathogens. A study assessing the antibacterial efficacy of related triazole compounds indicated that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound showed minimum inhibitory concentrations (MICs) in the low micromolar range against Escherichia coli and Staphylococcus aureus .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The presence of the mercapto group enhances their efficacy by potentially interfering with fungal cell wall synthesis or disrupting membrane integrity. In vitro studies have indicated that similar compounds exhibit potent antifungal activity against species such as Candida albicans, with IC50 values comparable to established antifungals .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. These assays measure the compound's ability to scavenge free radicals. Preliminary results suggest that this compound demonstrates significant antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Study on Antimicrobial Efficacy

A comprehensive study focused on the synthesis and biological evaluation of various triazole derivatives found that 2-(5-methylthio-4H-triazolyl)acetonitrile exhibited notable antimicrobial activity. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action and binding affinities with bacterial enzymes .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(5-Mercapto-4-methyltriazolyl)acetonitrile | 8 | E. coli |

| Related Triazole Derivative | 16 | S. aureus |

Antioxidant Assessment

In another study assessing antioxidant properties via DPPH assay, the compound demonstrated an IC50 value of approximately 25 µM, indicating a strong capacity to neutralize free radicals compared to ascorbic acid (IC50 = 50 µM). This suggests potential applications in formulations aimed at reducing oxidative damage .

Q & A

Q. What are the recommended safety precautions when handling 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation due to potential respiratory irritation .

- First Aid: For skin contact, wash immediately with soap and water. In case of eye exposure, rinse for 15 minutes and seek medical attention .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid release into drains or ecosystems .

Q. How can researchers verify the purity and structural integrity of this compound following synthesis?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Compare retention times with standards .

- Spectroscopy: Confirm structure via / NMR in DMSO-d (e.g., triplet for nitrile protons at ~3.5 ppm) and FT-IR (C≡N stretch ~2240 cm) .

- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (e.g., [M+H] at m/z 195.05) .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

Methodological Answer:

- Solvent Selection: Anhydrous acetonitrile or DMF is preferred for nucleophilic substitution reactions due to polarity and stability of intermediates .

- Reaction Optimization: Reflux at 80–100°C for 4–6 hours under inert gas (N) to prevent oxidation of the mercapto group . Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Compartmental Analysis: Use OECD 308/309 guidelines to study biodegradation in water-sediment systems. Measure half-life (t) via LC-MS/MS .

- Biotic/Abiotic Factors: Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A/B lamps) to quantify degradation pathways .

- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (EC) and algal growth inhibition assays (OECD 201) .

Q. What analytical approaches resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Dose-Response Validation: Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., known kinase inhibitors) .

- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare IC values across studies, adjusting for assay variability (e.g., cell line differences) .

Q. What in silico methods predict the reactivity of this compound with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with cysteine-rich enzymes (e.g., thioredoxin reductase). Prioritize binding poses with ΔG < -7 kcal/mol .

- DFT Calculations: Compute Fukui indices (Gaussian 16, B3LYP/6-31G**) to identify nucleophilic/electrophilic sites (e.g., sulfur in mercapto group) .

- ADME Prediction: SwissADME or pkCSM tools can estimate permeability (LogP ~1.5) and metabolic stability (CYP450 isoforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.